molecular formula C20H21N5O2S B11267822 N-Benzyl-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide

N-Benzyl-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide

Cat. No.: B11267822
M. Wt: 395.5 g/mol
InChI Key: MVFYKHKNFWMJGB-UHFFFAOYSA-N
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Description

N-Benzyl-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes an imidazo[2,1-C][1,2,4]triazole core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Imidazo[2,1-C][1,2,4]triazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and aldehydes or ketones.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol or disulfide reacts with a suitable leaving group on the imidazo[2,1-C][1,2,4]triazole core.

    Benzylation and Acetamide Formation: The final steps involve benzylation of the nitrogen atom and formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the imidazo[2,1-C][1,2,4]triazole core or the acetamide group using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazo[2,1-C][1,2,4]triazole derivatives.

    Substitution: Substituted benzyl or methoxyphenyl derivatives.

Scientific Research Applications

N-Benzyl-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its unique structure and biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Pharmacology: The compound can be used in pharmacological studies to understand its interaction with biological targets and its mechanism of action.

    Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-Benzyl-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The imidazo[2,1-C][1,2,4]triazole core can bind to active sites of enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in redox reactions within biological systems, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide is unique due to its combination of the imidazo[2,1-C][1,2,4]triazole core and the sulfanyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C20H21N5O2S

Molecular Weight

395.5 g/mol

IUPAC Name

N-benzyl-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H21N5O2S/c1-27-17-9-7-16(8-10-17)24-11-12-25-19(24)22-23-20(25)28-14-18(26)21-13-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,21,26)

InChI Key

MVFYKHKNFWMJGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NCC4=CC=CC=C4

Origin of Product

United States

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